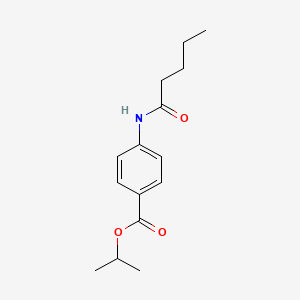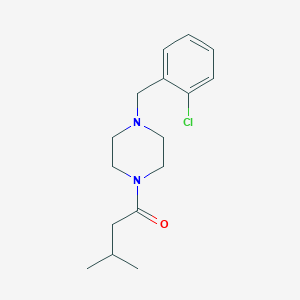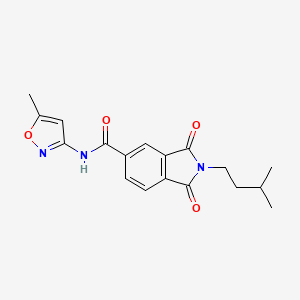
1-(3-phenylpropanoyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-phenylpropanoyl)-4-piperidinecarboxamide, also known as CPP, is a synthetic compound that has been used extensively in scientific research. CPP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes.
作用机制
The exact mechanism of action of 1-(3-phenylpropanoyl)-4-piperidinecarboxamide is not fully understood, but it is thought to act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in the regulation of synaptic plasticity and memory formation, and by enhancing its activity, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide may improve cognitive function and memory.
Biochemical and Physiological Effects:
1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects, including increasing the release of certain neurotransmitters such as acetylcholine and dopamine. Additionally, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been shown to have analgesic effects, reducing pain perception in animal models.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-phenylpropanoyl)-4-piperidinecarboxamide in lab experiments is its well-established safety profile. 1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been extensively studied and has been shown to have minimal toxicity and side effects. Additionally, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using 1-(3-phenylpropanoyl)-4-piperidinecarboxamide in lab experiments is its specificity. Because 1-(3-phenylpropanoyl)-4-piperidinecarboxamide acts on the NMDA receptor, it may not be useful for studying other biological processes that do not involve this receptor. Additionally, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide may not be effective in all animal models or under all experimental conditions.
未来方向
There are a number of potential future directions for research involving 1-(3-phenylpropanoyl)-4-piperidinecarboxamide. One area of interest is the use of 1-(3-phenylpropanoyl)-4-piperidinecarboxamide as a potential treatment for cognitive disorders such as Alzheimer's disease. Additionally, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide may be useful in the development of new pain management therapies or as a tool for studying the mechanisms of drug addiction and withdrawal.
In conclusion, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide is a valuable tool for scientific research, with a well-established safety profile and a variety of biochemical and physiological effects. While there are limitations to its use, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide has the potential to be used in a wide range of research applications and may lead to new insights into the mechanisms of various biological processes.
合成方法
1-(3-phenylpropanoyl)-4-piperidinecarboxamide can be synthesized using a variety of methods, but one of the most commonly used is the reaction of piperidine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with a carboxylic acid to form 1-(3-phenylpropanoyl)-4-piperidinecarboxamide.
科学研究应用
1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been used in a wide range of scientific research applications, including studies of the central nervous system, pain management, and drug addiction. 1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been shown to enhance the activity of certain neurotransmitters, which can lead to improved cognitive function and memory. Additionally, 1-(3-phenylpropanoyl)-4-piperidinecarboxamide has been used as a tool to study the mechanisms of drug addiction and withdrawal, and has been shown to reduce the severity of withdrawal symptoms in animal models.
属性
IUPAC Name |
1-(3-phenylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c16-15(19)13-8-10-17(11-9-13)14(18)7-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAAEQQDQMILRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropanoyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5761858.png)

![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![3-[(4-chloro-2-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5761893.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)

![4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5761909.png)
